N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide
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Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide” is a compound that contains the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a potential non-classical isostere of indole and a precursor of push–pull dyes . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin .
Synthesis Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold is a condensed five-membered N-heterocycle . It has diverse and very useful bioactivities, which have attracted much attention .Chemical Reactions Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . In addition, a fragmentation of the pyrazole ring gives access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Scientific Research Applications
Organocatalysis Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide and related imidazole-based compounds have been explored for their organocatalytic properties. For example, an imidazole-based zwitterionic-salt, 4-(3-methylimidazolium)butane sulfonate, was found efficient as an organocatalyst in aziridine ring-opening regioselectively by various nucleophiles. This highlights the potential of imidazole derivatives, including this compound, in facilitating chemical reactions under environmentally friendly conditions (Ghosal et al., 2016).
Synthesis of Heterocyclic Compounds
Research into imidazole-based compounds also extends to the synthesis of novel heterocyclic compounds. For instance, imidazolium salts have been used in the one-pot synthesis of substituted imidazoles, which are important in various chemical and pharmaceutical applications. This illustrates the role of compounds like this compound in the creation of new chemical entities with potential therapeutic applications (Rahman et al., 2012).
Antimicrobial Activity
Another significant area of research is the exploration of antimicrobial properties of imidazole derivatives. Studies have focused on synthesizing new heterocyclic compounds containing sulfonamido moieties, with some showing promising antibacterial activities. This suggests that derivatives like this compound could be valuable in developing new antimicrobial agents (Azab et al., 2013).
Dual Solvent-Catalyst Systems
Imidazole-based compounds are also being investigated for their dual solvent-catalyst properties. For example, 4-Imidazol-1-yl-butane-1-sulfonic acid has shown to act as both a solvent and a catalyst in various chemical reactions, demonstrating the versatility of imidazole derivatives in facilitating efficient and environmentally friendly chemical processes (Khaligh et al., 2019).
Ionic Liquid Applications
Imidazole-based compounds, including this compound, are also explored in the context of ionic liquids. These substances offer a wide range of applications, from catalysis to energy storage, due to their unique properties such as low volatility and high thermal stability. The research in this area opens up new possibilities for the use of imidazole derivatives in advanced technological applications (Ohno et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It is known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that this compound may affect multiple pathways .
Pharmacokinetics
It is noted that the solubility of compounds with a similar structure can be significantly improved in aqueous media , which may impact their bioavailability.
Result of Action
Compounds with similar structures have been associated with a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-2-3-10-18(16,17)13-6-7-14-8-9-15-11(14)4-5-12-15/h4-5,8-9,13H,2-3,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABXTKLREVGSBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C=CN2C1=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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